3-Propoxycyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxycyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanes It is characterized by a cyclobutane ring substituted with a propoxy group and an amine group, which is further converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxycyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclopropanation reactions involving diazo compounds, ylides, or carbene intermediates.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions where a suitable leaving group on the cyclobutane ring is replaced by a propoxy group.
Conversion to Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Propoxycyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the cyclobutane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Propoxycyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Propoxycyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Propoxycyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
3-propoxycyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-9-7-4-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
OAMLTKUIGGLLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.